(1-Propyl-1H-pyrazol-5-yl)methanol

Description

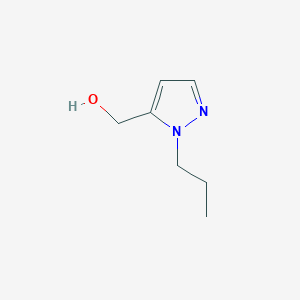

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-propylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQXBIMWZCWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Propyl 1h Pyrazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Through the analysis of 1D (¹H, ¹³C) and 2D NMR spectra, the specific 1,5-substitution pattern of (1-Propyl-1H-pyrazol-5-yl)methanol can be unequivocally confirmed.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the key diagnostic signals are the two doublets corresponding to the protons on the pyrazole (B372694) ring (H3 and H4). Their coupling constant (J-value) is characteristic of adjacent protons on a five-membered aromatic ring. The propyl group will exhibit a characteristic triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrazole nitrogen. The hydroxymethyl group (CH₂OH) protons typically appear as a singlet, though this can sometimes be a doublet if coupled to the hydroxyl proton, which itself often presents as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains seven unique carbon signals. The positions of the pyrazole ring carbons are particularly informative for confirming the 1,5-substitution pattern, with expected shifts differing from those of 1,3- or 1,4-isomers. cdnsciencepub.com The carbon signals for the propyl group and the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.4-7.6 | d | ~2.0 | H3 (Pyrazole ring) |

| ~6.2-6.4 | d | ~2.0 | H4 (Pyrazole ring) |

| ~4.6-4.8 | s | - | CH₂ (of CH₂OH) |

| ~4.0-4.2 | t | ~7.2 | N-CH₂ (Propyl) |

| ~2.5-3.0 | br s | - | OH |

| ~1.8-2.0 | sextet | ~7.4 | CH₂ (Propyl) |

| ~0.9-1.0 | t | ~7.4 | CH₃ (Propyl) |

| Predicted data is based on analogous compounds and standard chemical shift values. nih.govrsc.org |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | C5 (C-CH₂OH) |

| ~139-141 | C3 (CH) |

| ~105-107 | C4 (CH) |

| ~55-58 | C (of CH₂OH) |

| ~50-53 | N-CH₂ (Propyl) |

| ~23-25 | CH₂ (Propyl) |

| ~10-12 | CH₃ (Propyl) |

| Predicted data is based on analogous compounds and standard chemical shift values. cdnsciencepub.comrsc.orgresearchgate.net |

Advanced 2D NMR Techniques for Connectivity Elucidation

To confirm the assignments made in the 1D spectra, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be observed between the H3 and H4 protons of the pyrazole ring, and within the propyl group's spin system (N-CH₂ with its adjacent CH₂, which in turn couples to the terminal CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H3, H4, and the various CH/CH₂/CH₃ groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assigning the isomeric structure. It shows correlations between protons and carbons that are two or three bonds away. For the 1,5-isomer, a key correlation would be seen from the protons of the N-propyl methylene group (~4.1 ppm) to both C5 (~149 ppm) and C4 (~106 ppm) of the pyrazole ring. Furthermore, protons of the hydroxymethyl group (~4.7 ppm) would show a correlation to C5, confirming its position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, the spectra would be dominated by characteristic absorptions/bands. A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, indicating intermolecular hydrogen bonding in the condensed phase. mdpi.com Aliphatic C-H stretching vibrations from the propyl and methanol (B129727) groups would appear just below 3000 cm⁻¹. The pyrazole ring itself contributes a set of characteristic vibrations, including C=N and C=C stretching in the 1400-1600 cm⁻¹ region. researchgate.netjmchemsci.com A significant C-O stretching band for the primary alcohol is also expected around 1030-1050 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (H-bonded) |

| 3150-3100 (weak) | C-H stretch | Aromatic (Pyrazole ring) |

| 2960-2850 (strong) | C-H stretch | Aliphatic (Propyl, Methylene) |

| 1580-1600 | C=N stretch | Pyrazole ring |

| 1500-1520 | C=C stretch | Pyrazole ring |

| 1050-1030 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering structural clues through fragmentation analysis. The molecular formula of this compound is C₇H₁₂N₂O, giving it a monoisotopic mass of approximately 140.09 Da.

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 140. The fragmentation pattern of pyrazoles is often characterized by cleavage of the ring and its substituents. researchgate.net Key fragmentation pathways for this molecule would likely include:

Loss of the propyl group: Cleavage of the N-propyl bond would yield a fragment at m/z 97 ([M-C₃H₇]⁺).

Loss of a water molecule: Dehydration of the alcohol can lead to a fragment at m/z 122 ([M-H₂O]⁺).

Loss of the hydroxymethyl radical: Cleavage of the C5-CH₂OH bond would result in a fragment at m/z 109 ([M-CH₂OH]⁺).

Ring Fragmentation: Pyrazole rings can fragment via the loss of N₂ or HCN, leading to smaller, characteristic fragment ions. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Identity |

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₇H₁₀N₂]⁺ | [M - H₂O]⁺ |

| 111 | [C₆H₁₁N₂]⁺ | [M - CHO]⁺ |

| 109 | [C₆H₉N₂]⁺ | [M - CH₂OH]⁺ |

| 97 | [C₄H₅N₂O]⁺ | [M - C₃H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrazole ring is a chromophore that exhibits characteristic absorption in the ultraviolet region. Unsubstituted pyrazole in the gas phase shows a maximum absorption (λ_max) around 203 nm, which is attributed to a π → π* transition. rsc.orgnist.gov The substitution of the ring with an alkyl group and a hydroxymethyl group is expected to cause a slight bathochromic (red) shift. Therefore, this compound would likely display a strong absorption band with a λ_max in the range of 210-225 nm in a solvent like ethanol (B145695) or methanol. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Based on crystal structures of related pyrazole derivatives, the five-membered pyrazole ring is expected to be essentially planar. nih.govmdpi.com The most significant feature in the crystal packing would likely be intermolecular hydrogen bonding. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, while the pyridine-like nitrogen (N2) of the pyrazole ring can act as a hydrogen bond acceptor. This interaction would likely lead to the formation of supramolecular chains or dimers in the crystal lattice, a common motif observed in similar structures. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Propyl 1h Pyrazol 5 Yl Methanol

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl substituent is a versatile functional group that can undergo several key reactions, including oxidation, nucleophilic substitution, and dehydration. These transformations provide pathways to other important classes of pyrazole-containing compounds.

The primary alcohol of (1-Propyl-1H-pyrazol-5-yl)methanol can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde, 1-propyl-1H-pyrazole-5-carbaldehyde, can be achieved using mild oxidizing agents. For instance, the use of 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) is an effective method for the oxidation of similar (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols to their respective carbaldehydes. libretexts.org This method is known for its high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.

Further oxidation to 1-propyl-1H-pyrazole-5-carboxylic acid can be accomplished using stronger oxidizing agents. While direct oxidation from the methanol (B129727) is a standard transformation, the stability of the resulting carboxylic acid is evident from related syntheses. For example, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a known stable compound. The synthesis of related pyrazole-5-carboxylic acids has been documented, often involving the hydrolysis of a corresponding ester, which in turn can be synthesized through various cyclization strategies.

The following table summarizes the oxidation products of this compound.

| Starting Material | Product | Reagent Example |

| This compound | 1-Propyl-1H-pyrazole-5-carbaldehyde | 2-Iodoxybenzoic acid (IBX) |

| This compound | 1-Propyl-1H-pyrazole-5-carboxylic acid | Stronger oxidizing agents (e.g., KMnO4, CrO3) |

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution at the benzylic-like carbon. This allows for the introduction of a variety of nucleophiles.

A common method to activate the alcohol for nucleophilic substitution is its conversion to a corresponding halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to synthesize (5-(chloromethyl)-1-propyl-1H-pyrazole) and (5-(bromomethyl)-1-propyl-1H-pyrazole), respectively. The reaction with thionyl chloride, for example, typically proceeds through an Sₙ2 mechanism, especially when a base like pyridine (B92270) is used, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comlibretexts.org

Another powerful method for nucleophilic substitution on alcohols is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct displacement of the hydroxyl group with a variety of nucleophiles under mild conditions. The reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by forming a phosphonium (B103445) intermediate, which is then displaced by a suitable nucleophile. This reaction is particularly useful for introducing nitrogen nucleophiles, such as phthalimide, or for forming esters with carboxylic acids. organic-chemistry.orgnih.gov

The table below illustrates potential nucleophilic substitution reactions at the methanol carbon.

| Starting Material | Reagents | Product |

| This compound | Thionyl chloride (SOCl₂) | 5-(Chloromethyl)-1-propyl-1H-pyrazole |

| This compound | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Phthalimide | N-((1-Propyl-1H-pyrazol-5-yl)methyl)phthalimide |

| This compound | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Benzoic acid | (1-Propyl-1H-pyrazol-5-yl)methyl benzoate |

The elimination of a water molecule from this compound, a dehydration reaction, would lead to the formation of 5-methylene-1-propyl-1,5-dihydro-pyrazole. However, a more commonly documented analogous reaction is the dehydration of 1-(β-hydroxyethyl)pyrazoles to yield 1-vinylpyrazoles. This suggests that under acidic conditions, the hydroxymethyl group could potentially participate in reactions leading to rearranged or polymeric products, although the direct formation of a simple exocyclic double bond would be a primary dehydration pathway.

Reactions Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo substitution reactions. The electronic nature of the ring, influenced by the two nitrogen atoms and the N-propyl group, dictates its reactivity towards electrophiles and nucleophiles.

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the substituents on the ring. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C4 position. This is due to the directing effect of the nitrogen atoms and the N-alkyl group.

Studies on related pyrazole systems have shown that halogenation and nitration, two common electrophilic aromatic substitution reactions, proceed at the C4 position. For instance, the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) occurs at the C4 position. rsc.org Similarly, the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid with a mixture of nitric acid and sulfuric acid results in the formation of 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, indicating that even with a deactivating carboxylic acid group at C5, the C4 position remains the most reactive site for electrophilic attack.

The following table provides examples of electrophilic aromatic substitution on pyrazole rings.

| Starting Pyrazole Derivative | Reagent | Product | Position of Substitution |

| 1-Propyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-propyl-1H-pyrazole | C4 |

| 1-Propyl-1H-pyrazole | Nitric Acid/Sulfuric Acid | 1-Propyl-4-nitro-1H-pyrazole | C4 |

Nucleophilic aromatic substitution (SₙAr) on a pyrazole ring is generally more challenging than electrophilic substitution and typically requires the presence of a good leaving group and activating electron-withdrawing groups on the ring. A halogen atom at the C5 position, such as in a hypothetical 5-chloro-1-propyl-1H-pyrazole, could potentially be displaced by a strong nucleophile.

The reactivity in SₙAr reactions is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl ≈ Br > I. nih.gov This is known as the "element effect" and is characteristic of a mechanism where the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer-like intermediate. libretexts.orgnih.gov For a nucleophilic substitution to occur on the pyrazole ring of a molecule like this compound, the hydroxyl group would first need to be converted to a halogen or another suitable leaving group. The presence of strong electron-withdrawing groups on the ring would further facilitate such a reaction.

C-H Activation and Functionalization

The pyrazole ring possesses three C-H bonds that are amenable to functionalization: at the C3, C4, and C5 positions. The regioselectivity of C-H activation is dictated by a combination of electronic effects, steric hindrance, and the nature of the catalyst and directing group. In the case of this compound, the N1-propyl group and the C5-hydroxymethyl group are key influencers of its reactivity.

Transition-metal-catalyzed C-H functionalization is a powerful tool for the derivatization of pyrazoles, with palladium and rhodium being the most commonly employed metals. researchgate.netrsc.org The N2 atom of the pyrazole ring typically acts as a directing group, facilitating the formation of a metallacyclic intermediate that promotes C-H activation at the C5 position. However, in N-substituted pyrazoles, this directing effect can be utilized to functionalize other positions.

Research on N-alkylpyrazoles has demonstrated the feasibility of C-H alkenylation and arylation. For instance, rhodium(III)-catalyzed alkenylation of N-alkyl-1H-pyrazoles with alkynes has been reported to proceed at the unreactive C(sp³)–H bonds of the alkyl group, directed by the pyrazole moiety. rsc.org More relevant to the pyrazole core itself, palladium-catalyzed direct arylation of N-substituted pyrazoles can be directed to the β-position (C4), particularly when the α-position (C5) is unhindered. researchgate.net The choice of solvent has been shown to play a crucial role in this regioselectivity, with protic solvents favoring the β-C-H bond arylation. researchgate.net

The presence of an electron-withdrawing group at the C4 position has been shown to activate the C5 position for C-H functionalization by increasing the acidity of the C5-H bond and reducing the Lewis basicity of the adjacent nitrogen atom. researchgate.net Conversely, the electronic impact of the C5-hydroxymethyl group in this compound is more ambiguous. While the oxygen atom could potentially coordinate with the metal catalyst, the group is not strongly electron-withdrawing or donating.

The table below summarizes general findings on the C-H activation of pyrazole derivatives, which can be extrapolated to understand the potential reactivity of this compound.

| Catalyst System | Substrate Type | Position of Functionalization | Key Findings & Mechanistic Notes |

| Rh(III) | N-Alkylpyrazoles | C(sp³)–H of N-alkyl group | The pyrazole acts as a directing group for the functionalization of the alkyl chain. rsc.org |

| Pd(OAc)₂ | N-Substituted Pyrazoles | C4 (β-position) | β-regioselectivity is promoted by a ligand-free palladium catalyst in a protic solvent. researchgate.net |

| Pd(OAc)₂ | Pyrazoles with EWG at C4 | C5 (α-position) | The electron-withdrawing group (EWG) activates the C5-H bond for arylation. researchgate.net |

| [Rh(MeCN)₃Cp*][PF₆]₂/Cu(OAc)₂ | 3-Aryl-5-R-pyrazoles | C4 | Oxidative coupling with alkenes occurs at the C4 position. nih.gov |

Due to the lack of specific experimental data for this compound, a detailed table of its reaction findings cannot be provided. However, based on the general principles, C-H activation at the C4 position would be a likely outcome in palladium-catalyzed arylations, while the C3 position is generally the least reactive. The role of the 5-hydroxymethyl group could be multifaceted, potentially influencing catalyst coordination and the electronic properties of the pyrazole ring.

Mechanistic Pathways of Key Reactions

The mechanistic pathways for the C-H functionalization of pyrazoles are complex and have been the subject of both experimental and computational investigations. nih.govnih.gov The generally accepted mechanism for transition-metal-catalyzed C-H activation involves several key steps: coordination of the catalyst to the pyrazole, C-H bond cleavage, insertion of the coupling partner, and reductive elimination to regenerate the catalyst.

For rhodium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is often proposed for the C-H bond cleavage step. nih.gov In the case of pyrazoles, the N2 atom acts as an internal base, facilitating the deprotonation of the C-H bond that is coordinating to the rhodium center. Computational studies on the rhodium-catalyzed oxidative coupling of pyrazoles with alkenes have provided detailed insights into the energetics of the various intermediates and transition states. nih.gov These studies have shown a kinetic preference for the formation of trans vinyl products through a 2,1-insertion of the alkene into the Rh-C bond. nih.gov

The key steps in a generalized rhodium-catalyzed C-H functionalization of a pyrazole are outlined below:

Catalyst Precursor Activation: The active catalyst, often a Rh(III) species, is formed in situ.

Coordination and C-H Activation: The pyrazole coordinates to the rhodium center, and subsequent C-H activation occurs, typically via a CMD mechanism, to form a five-membered rhodacycle intermediate.

Alkene (or other coupling partner) Coordination and Insertion: The incoming coupling partner coordinates to the rhodium center and then inserts into the Rh-C bond.

β-Hydride Elimination: A β-hydride elimination from the newly formed alkyl-rhodium species occurs to form the functionalized product and a rhodium-hydride species.

Catalyst Regeneration: The active Rh(III) catalyst is regenerated through an oxidative process, often involving an external oxidant like Cu(OAc)₂.

In palladium-catalyzed reactions, a similar catalytic cycle is operative. The regioselectivity of the C-H activation is a critical aspect. For N-substituted pyrazoles, direct arylation at the C4-position has been rationalized by DFT calculations, which revealed that a protic solvent can enhance the acidity of the C4-proton, thereby favoring its abstraction in the C-H activation step. researchgate.net

The potential mechanistic pathways for this compound would likely follow these general principles. The N2-nitrogen would serve as the initial coordination site for the metal catalyst. The subsequent C-H activation would likely occur at the C4 position, influenced by the electronic and steric environment created by the N1-propyl and C5-hydroxymethyl groups. The hydroxymethyl group could potentially participate in the reaction through coordination to the metal center, although this has not been explicitly studied.

Coordination Chemistry and Ligand Properties of 1 Propyl 1h Pyrazol 5 Yl Methanol

(1-Propyl-1H-pyrazol-5-yl)methanol as an N,O-Donor Ligand

This compound is a pyrazole (B372694) derivative featuring a propyl group at the N1 position and a hydroxymethyl group at the C5 position. This structure allows it to function as a bidentate N,O-donor ligand. The coordination typically involves the sp2-hybridized nitrogen atom of the pyrazole ring and the oxygen atom of the deprotonated hydroxymethyl group. The pyrazole nitrogen acts as a σ-donor, while the alkoxide oxygen, formed upon deprotonation of the methanol (B129727) group, serves as a strong σ- and π-donor.

The presence of the propyl group on the pyrazole nitrogen influences the ligand's steric and electronic properties. Sterically, the propyl group can affect the approach of metal ions and the subsequent geometry of the complex. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly increase the electron density on the pyrazole ring and enhance the donor strength of the coordinating nitrogen atom.

The chelate ring formed upon coordination with a metal center is a stable five-membered ring. The stability of such chelates is a well-established principle in coordination chemistry, contributing to the thermodynamic stability of the resulting metal complexes. The coordination of pyrazole-based ligands containing O-donors, such as this compound, has been noted for its potential in forming stable complexes with various transition metals. saudijournals.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolylmethanol-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the hydroxyl group is often facilitated by the use of a base. For instance, the synthesis of copper(II) complexes with related naphthyl pyrazole ligands has been achieved by reacting the ligand with copper(II) nitrate (B79036) in a suitable solvent. nih.gov Similarly, it can be expected that this compound would react with various transition metal salts, such as those of copper(II), nickel(II), zinc(II), and cobalt(II), to form stable complexes.

The general synthetic route can be represented as: M(X)n + mthis compound → [M(1-Propyl-1H-pyrazol-5-yl)methoxo)m]X(n-m) + mHX (where M = metal ion, X = anion, n = charge of the metal ion, m = number of ligands)

Characterization of these complexes typically employs a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic broad O-H stretching band. Upon coordination and deprotonation, this band would disappear, and new bands corresponding to M-O and M-N stretching vibrations would appear at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are useful for confirming the structure of the ligand and its diamagnetic complexes. Shifts in the proton and carbon signals of the pyrazole ring and the methylene (B1212753) group upon coordination can provide insights into the metal-ligand interaction.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. For example, the d-d transitions observed for copper(II) complexes can help distinguish between octahedral, tetrahedral, or square planar geometries. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of copper(II) or nickel(II), magnetic susceptibility measurements can help determine the number of unpaired electrons and provide further evidence for the coordination environment of the metal ion. nih.gov

A hypothetical data table for a synthesized complex is presented below, based on typical characterization data for related compounds.

| Technique | Expected Observations for a [Cu((1-Propyl-1H-pyrazol-5-yl)methoxo)2] Complex |

| IR Spectroscopy (cm-1) | Disappearance of ligand O-H stretch; Appearance of Cu-O and Cu-N stretches. |

| UV-Vis Spectroscopy (nm) | d-d transition band characteristic of square planar or distorted octahedral Cu(II). |

| Mass Spectrometry (m/z) | Peak corresponding to the molecular ion [Cu(C7H11N2O)2]+. |

| Magnetic Susceptibility (B.M.) | Value consistent with one unpaired electron for a Cu(II) center. |

Influence of Ligand Structure on Coordination Geometry and Metal-Ligand Interactions

The structural features of this compound play a crucial role in determining the coordination geometry and the nature of the metal-ligand bonds. The bidentate N,O-coordination of the deprotonated ligand typically leads to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio.

The electronic properties of the ligand also impact the metal-ligand interactions. The electron-donating nature of the propyl group, combined with the strong donor capacity of the alkoxide oxygen, results in a ligand that can form strong bonds with metal ions. This can lead to high thermal stability in the resulting complexes. The nature of the pyrazole ring itself, being an aromatic heterocycle, also contributes to the stability of the metal complexes through delocalization of electron density.

The coordination geometry adopted by the metal ion is a balance between the electronic preferences of the metal, the steric and electronic properties of the ligand, and the nature of any counter-ions or solvent molecules present. For a d9 metal ion like Cu(II), a square planar or a distorted octahedral geometry is commonly observed with pyrazole-based ligands. nih.gov For d8 ions like Ni(II), square planar or octahedral geometries are possible, while for d10 ions like Zn(II), a tetrahedral geometry is often favored. nih.gov

Applications of Pyrazolylmethanol-Derived Metal Complexes in Catalysis and Materials Science

While specific applications for complexes of this compound have not been reported, the broader class of pyrazolyl alcohol and pyrazole-derived metal complexes has shown promise in several areas.

Catalysis: Pyrazole-containing ligands have been successfully employed in various catalytic C-C coupling reactions. researchgate.net Metal complexes with pyrazole-based ligands have been investigated as catalysts for oxidation reactions. For example, copper complexes of pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.com The tunability of the steric and electronic properties of the pyrazole ligand by varying the substituents is a key advantage in designing efficient catalysts. The N,O-donor set of this compound could potentially stabilize metal centers in various oxidation states, making its complexes candidates for redox catalysis. Ruthenium complexes with pyrazole-based ligands have also been explored for transfer hydrogenation reactions. core.ac.uk

Materials Science: Pyrazole derivatives and their metal complexes are of interest in materials science. Pyrazole-based ligands have been used in the formation of iridium complexes for application in organic light-emitting diodes (OLEDs). nih.gov The thermal stability and luminescent properties of such complexes are key attributes for these applications. The ability of pyrazole ligands to form stable complexes with a variety of metal ions also makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing. The coordination of the hydroxyl group in pyrazolylmethanol ligands can lead to the formation of polynuclear structures, which are precursors for advanced materials.

The table below summarizes potential applications based on related pyrazolylmethanol complexes.

| Application Area | Potential Role of this compound Complexes | Relevant Findings from Related Compounds |

| Homogeneous Catalysis | Pre-catalysts for oxidation, hydrogenation, and C-C coupling reactions. | Copper-pyrazole complexes catalyze catechol oxidation. bohrium.com Ruthenium-pyrazole complexes are active in transfer hydrogenation. core.ac.uk |

| Materials Science | Building blocks for luminescent materials (e.g., for OLEDs) and coordination polymers. | Iridium-pyrazole complexes used in OLEDs. nih.gov Zinc-based coordination polymers with N,S-donor ligands have been synthesized. nih.gov |

Theoretical and Computational Studies on 1 Propyl 1h Pyrazol 5 Yl Methanol

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. eurasianjournals.com For a compound like (1-Propyl-1H-pyrazol-5-yl)methanol, DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Calculation of Reactivity Descriptors: Determining global and local reactivity indices, such as electronegativity, hardness, softness, and Fukui functions, to quantify the reactivity of different parts of the molecule.

While general DFT methodologies are well-established for pyrazole (B372694) derivatives, specific data tables and detailed research findings for this compound are absent from the current scientific literature. nih.gov

Molecular Modeling for Structural and Conformational Analysis

Molecular modeling techniques are employed to analyze the structure and conformational possibilities of a molecule. For this compound, this would involve:

Conformational Search: Identifying the different spatial arrangements (conformers) of the propyl and methanol (B129727) groups relative to the pyrazole ring and determining their relative energies to find the most stable conformers.

Analysis of Structural Parameters: Detailed examination of bond lengths, bond angles, and dihedral angles to understand the molecule's geometry.

Although molecular modeling has been applied to various pyrazole derivatives to understand their structure, specific conformational analysis data for this compound is not documented. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering a view of their dynamic behavior. For this compound, MD simulations could be used to:

Explore Conformational Space: Investigate the range of accessible conformations of the molecule in different environments (e.g., in a solvent or in the gas phase).

Study Intermolecular Interactions: Simulate how the molecule interacts with other molecules, such as solvents or biological macromolecules.

Analyze Vibrational Motions: Understand the dynamic fluctuations of the molecule's structure.

MD simulations are a powerful tool for studying pyrazole derivatives, but there are no published studies that have applied this technique to this compound. nih.govkfupm.edu.sa

Investigation of Tautomerism and Intermolecular Interactions

Pyrazoles can exhibit tautomerism, which is the migration of a proton, leading to different structural isomers that are in equilibrium. An investigation into this compound would explore:

Tautomeric Forms: Identifying possible tautomers of the pyrazole ring.

Relative Stabilities: Using computational methods to calculate the relative energies of the different tautomers to predict the most abundant form under various conditions.

Hydrogen Bonding: Analyzing the potential for intermolecular hydrogen bonding involving the methanol group and the nitrogen atoms of the pyrazole ring, which can influence the compound's physical properties and crystal packing.

While tautomerism is a known feature of some pyrazole systems, specific studies on the tautomeric possibilities and intermolecular interactions of this compound are not available.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, this would involve:

NMR Spectroscopy: Calculating the theoretical ¹H and ¹³C NMR chemical shifts to compare with experimental data.

Infrared (IR) Spectroscopy: Simulating the IR spectrum by calculating the vibrational frequencies and their intensities to identify characteristic functional group absorptions.

UV-Vis Spectroscopy: Predicting the electronic transitions to understand the compound's absorption of ultraviolet and visible light.

Although predictive spectroscopic methods are commonly used for pyrazole derivatives, there are no specific published predictions for the NMR, IR, or UV-Vis spectra of this compound.

Applications in Advanced Organic Synthesis and Catalysis

(1-Propyl-1H-pyrazol-5-yl)methanol as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis. Its utility stems from the presence of two key functional groups: the pyrazole (B372694) ring and the hydroxymethyl group. The pyrazole core, with its distinct electronic properties and multiple reaction sites, allows for a variety of chemical transformations. The hydroxymethyl group (-CH₂OH) can be readily converted into other functional moieties, such as aldehydes, carboxylic acids, or halides, thereby expanding its synthetic utility.

The reactivity of the pyrazole ring, particularly the potential for lithiation at specific positions, allows for the introduction of a wide array of substituents. This process is crucial for creating a library of derivatives with tailored electronic and steric properties. For instance, regioselective lithiation of the pyrazole ring is a key step in synthesizing various pyrazole-based boronic acids and their esters, which are stable and useful reagents in organic synthesis. researchgate.net While direct studies on the lithiation of this compound are not extensively documented, analogies with similar 1-alkyl-1H-pyrazoles suggest that this approach is a viable strategy for its functionalization. researchgate.net

The hydroxymethyl group can undergo a range of standard organic transformations. For example, oxidation can convert it to the corresponding aldehyde or carboxylic acid, which can then participate in reactions like Wittig olefination, reductive amination, or amide bond formation. Alternatively, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities.

Role in the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound makes it an ideal precursor for the synthesis of more intricate heterocyclic systems. Pyrazole derivatives are known to be key intermediates in the construction of fused heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazol-2-ones. nih.govbeilstein-journals.org

The synthesis of such complex systems often involves the strategic functionalization of the pyrazole ring, followed by cyclization reactions. For example, the hydroxymethyl group of this compound can be oxidized to a carbonyl group, which can then undergo condensation reactions with suitable binucleophiles to form a new heterocyclic ring fused to the pyrazole core.

Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, although this is less common for pre-formed pyrazoles. More frequently, the functional groups attached to the pyrazole ring are manipulated to build up the new ring system. The versatility of the pyrazole nucleus allows for the synthesis of a diverse range of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Applications in Catalysis

The nitrogen atoms within the pyrazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property is extensively utilized in the field of catalysis, where pyrazole-containing ligands are employed to modulate the activity and selectivity of metal catalysts. nih.gov The specific substitution pattern of the pyrazole ring, including the N-propyl group and the C-hydroxymethyl group, can influence the electronic and steric environment around the metal center, thereby fine-tuning the catalyst's performance.

While direct catalytic applications of this compound itself are not widely reported, its structural motifs are found in numerous catalytically active complexes. The hydroxymethyl group can also act as a coordinating site or be further functionalized to create multidentate ligands, which can form highly stable and selective catalysts. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The table below illustrates the potential of pyrazole derivatives as ligands in catalysis, a role that this compound is well-suited to fulfill.

| Catalyst Type | Metal Center | Potential Application |

| Homogeneous Catalyst | Palladium, Copper | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Homogeneous Catalyst | Ruthenium, Rhodium | Hydrogenation, transfer hydrogenation |

| Oxidation Catalyst | Iron, Manganese | Selective oxidation of alcohols and hydrocarbons |

Integration into Functional Materials

The unique combination of a stable heterocyclic ring and a reactive functional group in this compound makes it a valuable component for the design and synthesis of functional materials. Pyrazole derivatives have been incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or biological activity. nih.gov

The hydroxymethyl group of this compound can be used as a point of attachment for polymerization. For instance, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to form a functional polymer with pendant pyrazole units. These polymers may find applications as coatings, membranes, or in drug delivery systems.

Moreover, the pyrazole moiety can be integrated into the structure of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole can coordinate with metal ions to form the nodes of the framework, while the rest of the molecule acts as the organic linker. The properties of the resulting MOF, such as its porosity and catalytic activity, can be tuned by modifying the structure of the pyrazole-containing ligand.

The potential applications of this compound in functional materials are summarized in the table below.

| Material Type | Role of this compound | Potential Application |

| Functional Polymers | Monomer precursor | Coatings, membranes, drug delivery |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, separation, catalysis |

| Bioconjugates | Linker molecule | Targeted drug delivery, diagnostics |

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies for Pyrazolylmethanols

The synthesis of pyrazolylmethanols is a cornerstone of their study and application. While classical methods provide a foundation, emerging methodologies offer pathways to more efficient, selective, and sustainable synthetic routes.

One of the key challenges in the synthesis of N-substituted pyrazoles is achieving regioselectivity. Traditional methods often yield a mixture of isomers, such as 1,3- and 1,5-disubstituted pyrazoles. researchgate.net Future research should focus on developing more refined regioselective lithiation procedures or employing directing groups to ensure the specific formation of the 1,5-substituted pattern seen in (1-Propyl-1H-pyrazol-5-yl)methanol. researchgate.net

Three-component reactions represent a promising avenue for the streamlined synthesis of highly functionalized pyrazoles. mdpi.com The development of a one-pot reaction involving a hydrazine (B178648) precursor, a β-dicarbonyl compound equivalent, and a propylating agent could significantly simplify the synthesis of the target molecule.

Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful tools in organic synthesis. These technologies can offer advantages in terms of reaction time, yield, and safety. Applying these to the synthesis of this compound could lead to more scalable and economical production.

A potential synthetic approach could involve the reduction of the corresponding carboxylic acid or ester. For instance, the synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid has been reported as an intermediate in the synthesis of sildenafil. researchgate.net A similar strategy could be envisioned for the propyl-substituted analogue, followed by reduction to the target methanol (B129727). The reduction of a carboethoxy group on the pyrazole (B372694) ring to a methanol group has been successfully achieved using lithium aluminum hydride (LiAlH4). nih.gov

| Synthetic Precursor | Key Transformation | Relevant Findings |

| 1-Propyl-1H-pyrazole-5-carboxylic acid ethyl ester | Reduction | The reduction of a carboethoxy group on a pyrazole ring to a methanol has been demonstrated. nih.gov |

| 1-Propyl-1H-pyrazole | Lithiation and reaction with formaldehyde (B43269) | Lithiation of the pyrazole ring is a key step for introducing substituents. researchgate.net |

Advanced Characterization Techniques for Enhanced Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like NMR and mass spectrometry are fundamental, advanced characterization methods can provide deeper insights.

Synchrotron-based techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), could be employed to study the microstructure of crystalline forms of the compound. gatech.edu This would be particularly relevant if the material is explored for applications in thin films or as part of a composite material.

Computational modeling and density functional theory (DFT) calculations can complement experimental data by providing insights into the molecule's conformational preferences, electronic structure, and reactivity. These theoretical studies can help to rationalize observed chemical behaviors and guide the design of new experiments. The tautomeric and conformational preferences of pyrazoles are known to influence their reactivity. mdpi.com

Cryogenic electron microscopy (Cryo-EM) and other advanced imaging techniques could be used to visualize the molecule's interaction with other species at a near-atomic level, which is especially important if it is being considered for biological or catalytic applications. escholarship.org

| Technique | Potential Information Gained | Relevance |

| Synchrotron-based GIWAXS | Microstructure of crystalline thin films. gatech.edu | Materials science applications. |

| DFT Calculations | Conformational analysis, electronic properties, and reactivity predictions. mdpi.com | Fundamental understanding and experimental design. |

| Cryogenic Electron Microscopy | Visualization of molecular interactions. escholarship.org | Elucidation of mechanisms in biological or catalytic systems. |

Exploration of Novel Reactivity and Chemical Transformations

The pyrazole ring is a versatile scaffold known for its rich reactivity. mdpi.com The presence of the methanol group at the 5-position of this compound opens up numerous possibilities for further chemical transformations.

The hydroxyl group can be a handle for a variety of reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for the synthesis of more complex molecules. nih.gov For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes have been synthesized via the selective oxidation of the corresponding methanols. nih.gov

Furthermore, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups. This could lead to the synthesis of novel pyrazole-containing ethers, esters, and amines with potentially interesting properties.

The pyrazole ring itself can participate in various reactions. While the N-propyl group blocks one of the nitrogen atoms, the other nitrogen and the carbon atoms of the ring can still undergo reactions. For instance, electrophilic substitution reactions on the pyrazole ring, though influenced by the existing substituents, could be explored. The π-excessive character of the pyrazole ring generally disfavors nucleophilic aromatic substitution, but under certain conditions, this can be achieved. mdpi.com

Expanding the Scope of Catalytic and Materials Applications

Pyrazole derivatives are known to be effective ligands for a variety of metal catalysts and are also building blocks for functional materials. Research into the applications of this compound in these areas is a promising future direction.

The nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group can act as coordination sites for metal ions. This makes the compound a potential candidate for the synthesis of novel metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis. The specific stereoelectronic properties imparted by the N-propyl group could lead to catalysts with unique selectivity.

In materials science, pyrazole-containing polymers and small molecules are being investigated for their optical and electronic properties. The incorporation of this compound into polymer backbones or as a side chain could lead to materials with interesting properties for applications in organic light-emitting diodes (OLEDs) or as sensors.

The structural motif of this compound is also found in molecules with biological activity. For instance, pyrazole derivatives are central to the structure of several pharmaceuticals. researchgate.net While outside the direct scope of this chemical analysis, the potential for this compound to serve as a scaffold in medicinal chemistry warrants investigation.

Q & A

Basic: What are the most reliable synthetic routes for (1-Propyl-1H-pyrazol-5-yl)methanol?

Methodological Answer:

The synthesis typically involves:

- Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with propylhydrazine derivatives under reflux conditions in ethanol/acetic acid (1:3 v/v) to form the pyrazole core .

- Functionalization : Subsequent oxidation or reduction steps (e.g., NaCNBH₃ for selective alcohol formation) .

- Critical Parameters :

- Temperature control (70–80°C) to avoid side reactions like over-oxidation.

- Use of anhydrous solvents (THF or CH₂Cl₂) to prevent hydrolysis of intermediates .

Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and confirm purity by NMR (δ 1.2–1.5 ppm for propyl CH₃, δ 4.7 ppm for -CH₂OH) .

Basic: How can structural ambiguities in this compound be resolved experimentally?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies (e.g., C-O vs. C-N distances). For example, dihedral angles between the pyrazole ring and propyl chain should be ~16–52°, as seen in analogous structures .

- Spectral Analysis :

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Cross-reference experimental conditions (e.g., cell lines, concentrations). For example, nitro-group reduction in analogs (e.g., ’s 4-nitro to 4-amino conversion) can alter bioactivity .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values from dose-response curves. Use tools like GraphPad Prism to assess significance (p < 0.05) .

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to verify target binding. Pyrazole derivatives often interact with kinase ATP pockets via H-bonding (e.g., -OH group with Asp184 in Rho kinase) .

Advanced: What strategies optimize enantiomeric purity in chiral analogs?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 90:10) to separate enantiomers. Retention times typically differ by 1.5–2 min .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during cyclocondensation. For example, (R)-configurations show 10–15% higher enzyme inhibition in kinase assays .

- Circular Dichroism (CD) : Validate enantiopurity by comparing Cotton effects at 220–250 nm .

Advanced: How do steric/electronic effects of the propyl group influence reactivity?

Methodological Answer:

- Steric Effects : The n-propyl chain increases steric hindrance at C5, reducing nucleophilic substitution rates by ~30% compared to methyl analogs (kinetic studies in THF at 25°C) .

- Electronic Effects : DFT calculations (B3LYP/6-31G*) show the propyl group’s +I effect stabilizes the pyrazole ring (NBO charge: −0.12e at N1) .

- Experimental Validation : Compare Hammett σ values for substituent effects on reaction rates (e.g., σₚ = −0.15 for propyl vs. σₚ = 0 for H) .

Advanced: What analytical methods detect decomposition products under storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor via:

- Mitigation Strategies : Use amber vials with desiccants (silica gel) to reduce hydrolytic degradation by 60% .

Advanced: How to design SAR studies for pyrazole-based enzyme inhibitors?

Methodological Answer:

- Scaffold Modifications :

- In Vitro Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.